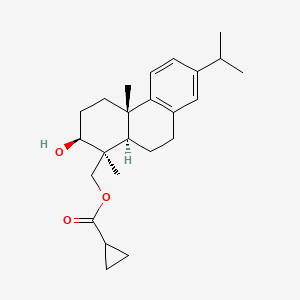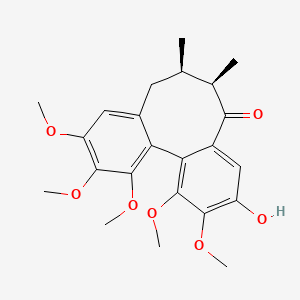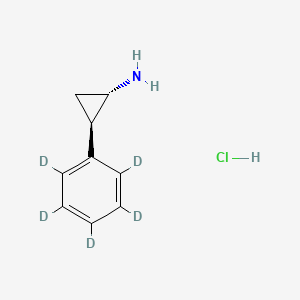
(1S,2R)-Tranylcypromine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is a deuterated form of tranylcypromine, a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This compound is used primarily in the treatment of major depressive disorder and is known for its ability to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Tranylcypromine-d5 (hydrochloride) typically involves the deuteration of tranylcypromine. The process begins with the preparation of tranylcypromine, which is synthesized through the cyclization of phenylalanine derivatives. The deuteration is achieved by replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of (1S,2R)-Tranylcypromine-d5 (hydrochloride) involves large-scale synthesis using automated reactors. The process includes the use of deuterated solvents and catalysts to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Tranylcypromine-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of tranylcypromine, which retain the pharmacological properties of the parent compound.
Scientific Research Applications
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of tranylcypromine and its metabolites.
Biology: Employed in studies investigating the role of monoamine oxidase in neurotransmitter regulation.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of tranylcypromine.
Industry: Utilized in the development of new antidepressant drugs and in the synthesis of deuterated compounds for research purposes.
Mechanism of Action
(1S,2R)-Tranylcypromine-d5 (hydrochloride) exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. By inhibiting this enzyme, the compound increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to improved mood and alleviation of depressive symptoms. The molecular targets include the active site of monoamine oxidase, where the compound forms a covalent bond, rendering the enzyme inactive.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-Tranylcypromine (hydrochloride): The non-deuterated form of the compound.
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar pharmacological properties.
Uniqueness
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms reduces the rate of metabolic breakdown, leading to prolonged action and potentially fewer side effects compared to its non-deuterated counterpart.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
174.68 g/mol |
IUPAC Name |
(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1/i1D,2D,3D,4D,5D; |
InChI Key |
ZPEFMSTTZXJOTM-MYNGOZBASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C[C@@H]2N)[2H])[2H].Cl |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
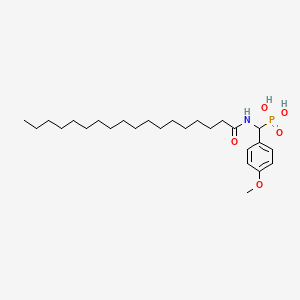
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
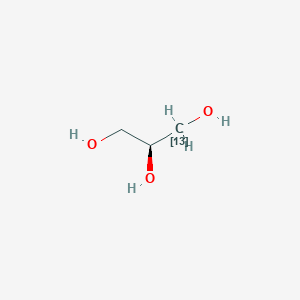
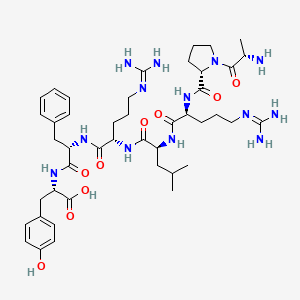
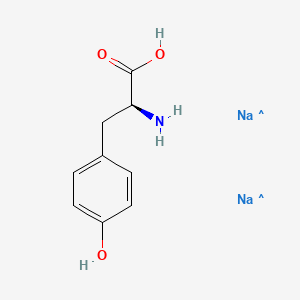

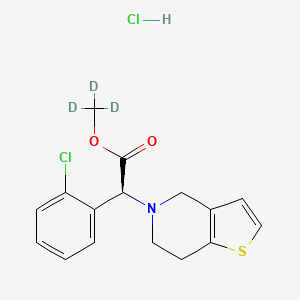
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
